molecular formula C6H7N3O B3046961 4-Methylpyrimidine-2-carboxamide CAS No. 1330754-32-9

4-Methylpyrimidine-2-carboxamide

Cat. No. B3046961
CAS RN: 1330754-32-9
M. Wt: 137.14
InChI Key: LWXMMXBUCBCAFA-UHFFFAOYSA-N
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Description

4-Methylpyrimidine-2-carboxamide is a specialty chemical . It is used for research and development purposes . The CAS number for this compound is 1330754-32-9 .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, involves various methods. One approach involves the reaction between chalcones and benzamidine hydrochloride in the presence of choline hydroxide . Another method involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . Nucleophilic attack on pyrimidines using N-methylpiperazine has also been reported .


Molecular Structure Analysis

The molecular formula of this compound is C6H7N3O . Its molecular weight is 137.14 . High-resolution mass spectrometry (MS) can be used for detailed structural characterization .


Chemical Reactions Analysis

Pyrimidines, including this compound, exhibit a range of chemical reactions. One major hypothesis is that they inhibit sodium channel firing, treating seizure activity . They also show anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

Oncology Research

Research has identified certain pyrimidine derivatives, including those related to 4-Methylpyrimidine-2-carboxamide, as potent Src/Abl kinase inhibitors with significant antitumor activity in preclinical assays. This is exemplified by the discovery of BMS-354825, a dual Src/Abl kinase inhibitor, demonstrating impressive antiproliferative activity against various hematological and solid tumor cell lines (Lombardo et al., 2004).

HIV Treatment Research

Dihydroxypyrimidine carboxamides, structurally related to this compound, have been identified as potent and selective HIV integrase inhibitors. These compounds exhibit low nanomolar activity in cellular HIV spread assays and have favorable pharmacokinetic profiles in preclinical species, marking significant progress in HIV treatment research (Summa et al., 2006).

Antiviral Research

Compounds based on 5-aminopyrazole-4-carboxamide, an analogue of this compound, have been used to create selective inhibitors of calcium-dependent protein kinases in Toxoplasma gondii and Cryptosporidium parvum. These inhibitors display low nanomolar potencies against target enzymes and have shown non-toxicity to mammalian cells, indicating potential for antiviral applications (Zhang et al., 2014).

Chemical Synthesis and Structural Analysis

Studies have also focused on the synthesis of various pyrimidine derivatives and their structural analysis. For instance, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a side product in the synthesis of an antitubercular agent, is structurally related to this compound and has been subjected to crystal and molecular structure analysis (Richter et al., 2023).

Mechanism of Action

While the exact mechanism of action of 4-Methylpyrimidine-2-carboxamide is not fully elucidated, pyrimidines are known to exhibit various pharmacological effects. They display anti-inflammatory effects attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

4-Methylpyrimidine-2-carboxamide is intended for research and development use only . It is not recommended for medicinal, household, or other uses . Specific hazards arising from the chemical are not available in the search results .

properties

IUPAC Name

4-methylpyrimidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-4-2-3-8-6(9-4)5(7)10/h2-3H,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXMMXBUCBCAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729841
Record name 4-Methylpyrimidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1330754-32-9
Record name 2-Pyrimidinecarboxamide, 4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330754-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylpyrimidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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